(R)-N-Boc-2-cyanomorpholine
Description
Significance of Chiral Morpholine (B109124) Derivatives in Synthetic Chemistry
The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged structure in medicinal chemistry and a versatile component in synthetic chemistry. acs.orgresearchgate.net When a morpholine derivative is chiral, meaning it exists as one of a pair of non-superimposable mirror images (enantiomers), it gains significant value in the synthesis of enantiomerically pure compounds. tsijournals.com
Chiral morpholine derivatives are integral to the development of a wide array of biologically active molecules. thieme-connect.com Their presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding. acs.orgresearchgate.net The oxygen atom can participate in hydrogen bonding, and the ring itself can engage in hydrophobic interactions, making these derivatives valuable for optimizing the therapeutic potential of drug candidates. researchgate.net
Furthermore, chiral morpholines serve as important synthetic tools, acting as chiral auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions. tsijournals.comthieme-connect.com
Importance of (R)-N-Boc-2-cyanomorpholine as a Stereoselective Building Block
The specific compound, this compound, is a valuable stereoselective building block due to the unique combination of its structural features. The "(R)" configuration at the second position of the morpholine ring provides a defined stereocenter, which is essential for constructing molecules with a specific three-dimensional architecture. nih.gov The nitrile group (-CN) at this position is a versatile functional group that can be converted into a variety of other functionalities, such as amines, carboxylic acids, or amides, through well-established chemical transformations.
The "N-Boc" protecting group plays a crucial role by temporarily deactivating the nitrogen atom's reactivity, allowing chemists to selectively perform reactions on other parts of the molecule. This protecting group can be readily removed under specific conditions, revealing the secondary amine for further synthetic manipulations. This controlled reactivity makes this compound a highly sought-after intermediate in multi-step syntheses.
The strategic placement of the cyano group and the defined stereochemistry make this compound a key precursor for the synthesis of complex chiral molecules, including pharmacologically active agents and other fine chemicals. Its utility as a building block allows for the efficient and stereocontrolled introduction of the morpholine motif into larger, more complex structures.
Below are tables detailing the chemical properties of this compound and a related compound for reference.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1257850-78-4 chemsrc.com |
| Molecular Formula | C10H16N2O3 acrotein.com |
| Molecular Weight | 212.246 g/mol acrotein.com |
| Purity | 97% acrotein.com |
Table 2: Chemical Properties of the Enantiomer (S)-N-Boc-2-cyanomorpholine
| Property | Value |
| CAS Number | 1257856-31-7 acrotein.com |
| Molecular Formula | C10H16N2O3 acrotein.com |
| Molecular Weight | 212.246 g/mol acrotein.com |
| Purity | 97% acrotein.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-cyanomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657763 | |
| Record name | tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257850-78-4 | |
| Record name | tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R N Boc 2 Cyanomorpholine
Retrosynthetic Strategies and Precursor-Based Approaches
Retrosynthetic analysis is a foundational technique in designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. icj-e.orgjournalspress.com This process involves a series of disconnections that correspond to reliable forward-direction chemical reactions. sinica.edu.tw For a molecule like (R)-N-Boc-2-cyanomorpholine, the analysis begins by identifying key bonds that can be strategically disconnected.
A common retrosynthetic approach for morpholine (B109124) rings involves disconnecting the C-O and C-N bonds of the heterocyclic core. This leads to acyclic precursors that can be cyclized in a subsequent step. The tert-butoxycarbonyl (Boc) protecting group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. numberanalytics.com
One potential precursor-based approach for this compound could start from a chiral amino alcohol. For instance, a concise and high-yield enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine has been developed, which could serve as a key intermediate. researchgate.net This synthesis utilized a proline-catalyzed asymmetric α-aminooxylation of an aldehyde and a palladium-catalyzed intramolecular reductive amination of an azido (B1232118) aldehyde as the pivotal steps. researchgate.net The resulting hydroxymethyl group could then be converted to the desired cyano functionality through standard chemical transformations.
Another strategy involves the use of readily available chiral starting materials like (S)-epichlorohydrin. An operationally simple synthesis of N-Boc-2-hydroxymethylmorpholine and N-Boc-morpholine-2-carboxylic acid from epichlorohydrin (B41342) has been reported, which proceeds without the need for chromatographic purification, allowing for high throughput. researchgate.net The carboxylic acid derivative could potentially be converted to the target cyanomorpholine.
Enantioselective and Stereoselective Synthesis
The creation of the chiral center at the C2 position of the morpholine ring is a critical aspect of the synthesis of this compound. Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. libretexts.org This is often achieved using chiral catalysts that create a temporary asymmetric environment, favoring the formation of one enantiomer over the other. libretexts.org
Several strategies exist for introducing stereocenters in morpholine synthesis, which can be broadly categorized as: forming the stereocenter before cyclization, during cyclization, or after cyclization. rsc.orgnih.gov
Asymmetric Catalysis in Morpholine Ring Constructionnih.govacs.orgrsc.org
Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules, offering high efficiency and atom economy. rsc.orgnih.gov Various transition-metal-catalyzed and organocatalyzed reactions have been developed for the asymmetric synthesis of chiral morpholines. rsc.org
L-proline and its derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations. nii.ac.jp In the context of morpholine synthesis, proline can catalyze key bond-forming reactions that establish the desired stereochemistry. For example, proline-catalyzed asymmetric α-aminooxylation of aldehydes has been a key step in the synthesis of chiral 2-(hydroxymethyl)morpholines. researchgate.net This approach allows for the introduction of both the nitrogen and oxygen functionalities with high enantioselectivity. The zwitterionic nature of proline is believed to play a crucial role in its catalytic activity, acting as a bifunctional catalyst. rsc.org While many studies have focused on the efficiency of pyrrolidine-based catalysts, morpholine-based organocatalysts have also been explored, though they are sometimes considered less reactive due to the electronic effects of the oxygen atom in the ring. frontiersin.orgnih.gov
Palladium-catalyzed reactions are versatile tools in organic synthesis. Intramolecular reductive amination is a key strategy for the formation of N-heterocycles, including morpholines. wikipedia.org This reaction typically involves the formation of an imine or iminium ion intermediate from an amino-aldehyde or amino-ketone precursor, which is then reduced in situ. wikipedia.org A notable application is the palladium-catalyzed intramolecular reductive amination of an azido aldehyde to furnish a chiral morpholine precursor. researchgate.net Palladium on carbon (Pd/C) with a hydrogen source is a common catalytic system for this transformation. wikipedia.org Furthermore, palladium catalysis has been employed in the reductive coupling of aryl ethers with morpholines to produce 4-cyclohexylmorpholines, proceeding through a mechanism involving C(Ar)-O bond cleavage and subsequent reductive amination. rsc.org
Copper-catalyzed reactions have also been successfully applied to the stereoselective synthesis of morpholines. A notable method is the copper(II)-promoted oxyamination of alkenes. acs.orgnih.govnih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond. acs.orgnih.gov For instance, the treatment of a β-hydroxy N-allylsulfonamide with copper(II) 2-ethylhexanoate (B8288628) and an amine source can lead to the formation of 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov This strategy provides a direct route to functionalized morpholines and represents a significant advancement in copper-promoted alkene difunctionalization chemistry. acs.orgnih.gov
Beyond palladium and copper, other transition metals have been utilized in the synthesis of chiral morpholines. researchgate.net Asymmetric hydrogenation of unsaturated morpholine precursors, or dehydromorpholines, is a powerful "after cyclization" method for establishing stereocenters. rsc.orgnih.gov Rhodium complexes bearing chiral bisphosphine ligands with large bite angles have been shown to be highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.orgnih.govrsc.org This approach is considered challenging for 2-substituted systems due to steric hindrance and the electron-rich nature of the substrate. rsc.orgnih.gov Tantalum-based catalysts have also been explored for the synthesis of chiral 1,4-benzoxazines, which are structurally related to morpholines, via sequential hydroamination and asymmetric transfer hydrogenation. ubc.ca
Interactive Data Table: Comparison of Asymmetric Catalytic Methods for Chiral Morpholine Synthesis
| Catalytic System | Key Transformation | Substrate Type | Product Type | Reported Enantioselectivity/Diastereoselectivity | Reference(s) |
| L-Proline | Asymmetric α-aminooxylation | Aldehydes | 2-(Hydroxymethyl)morpholines | High enantioselectivity | researchgate.net |
| Palladium/C, H₂ | Intramolecular Reductive Amination | Azido aldehydes | Chiral morpholines | High | researchgate.net |
| Copper(II) 2-ethylhexanoate | Oxyamination | β-Hydroxy N-allylsulfonamides | 2-Aminomethyl morpholines | High diastereoselectivity (>20:1 dr) | nih.gov |
| Rhodium-Bisphosphine Complex | Asymmetric Hydrogenation | 2-Substituted dehydromorpholines | 2-Substituted chiral morpholines | Up to 99% ee | rsc.orgrsc.orgnih.govrsc.org |
| Tantalum Catalyst | Hydroamination/Asymmetric Transfer Hydrogenation | 2-Aminophenyl propargyl ethers | Chiral 1,4-benzoxazines | Moderate to good enantiomeric excesses | ubc.ca |
Copper(II)-Promoted Oxyamination Strategies
Enzyme-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for the separation of racemates, leveraging the high enantioselectivity of enzymes. In this process, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. This approach is particularly valuable for producing chiral compounds like this compound.
Lipases are a common class of enzymes used for these resolutions due to their stability in organic solvents and broad substrate tolerance. unipd.it In a typical kinetic resolution for a morpholine precursor, a racemic alcohol or amine is subjected to enantioselective acylation catalyzed by an enzyme like Candida antarctica lipase (B570770) B (CALB). unipd.itbeilstein-journals.org The enzyme selectively acylates one enantiomer, producing an acylated product and the unreacted, enantiomerically enriched substrate. unipd.it
A more advanced application of this principle is the dynamic kinetic resolution (DKR), which combines the enantioselective enzyme-catalyzed step with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomerically pure product. unipd.it For instance, the DKR of racemic alcohols has been successfully achieved by pairing an enzymatic resolution with a metal catalyst (e.g., a ruthenium complex) that facilitates the racemization of the unreacted alcohol enantiomer. beilstein-journals.org This combination of an enantioselective enzyme with a chemical racemization agent is a hallmark of efficient DKR processes. nih.gov
Research has demonstrated the applicability of this method in the synthesis of chiral morpholine building blocks. For example, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids utilized a highly selective enzyme-catalyzed kinetic resolution of the racemic n-butyl 4-benzylmorpholine-2-carboxylate as the pivotal step. researchgate.net
Table 1: Example of Dynamic Kinetic Resolution of (rac)-1-phenylethanol beilstein-journals.org
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1.0 | 24 | 24 | 98 | >99 |
| 0.5 | 24 | 42 | 99 | >99 |
| 0.5 | 40 | 18 | 99.5 | >99 |
| 0.1 | 70 | 24 | 99 | >99 |
| 0.05 | 70 | 20 | 97 | 99.8 |
This table illustrates the optimization of a ruthenium- and enzyme-catalyzed dynamic kinetic resolution, showing that high yield and enantioselectivity can be achieved with low catalyst loading at elevated temperatures.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. researchgate.net
Several types of chiral auxiliaries have been developed, including Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgnumberanalytics.com The general process involves attaching the achiral substrate to the chiral auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. researchgate.net For example, an achiral carboxylic acid can be converted to an amide using a chiral amine like (R,R)-pseudoephedrine. Deprotonation at the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the steric influence of the auxiliary. wikipedia.org
In the context of synthesizing chiral heterocycles, chiral auxiliaries have proven effective. The asymmetric synthesis of methyl (R)-N-(tert-butoxycarbonyl)indoline-2-carboxylates, for instance, has been achieved with high enantioselectivity starting from a Williams chiral auxiliary. sioc-journal.cn While specific examples for this compound are proprietary or less documented in open literature, the principle is readily applicable. A synthetic sequence could involve attaching a precursor molecule to a chiral auxiliary, executing a key bond-forming reaction to set the stereochemistry at the C2 position of the morpholine ring, and then removing the auxiliary.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis wikipedia.orgnumberanalytics.com
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms chiral imides, directs electrophilic attack |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms chiral amides, directs enolate alkylation |
| Camphorsultam | Diels-Alder reactions, conjugate additions | Forms chiral N-acyl derivatives with strong stereodirecting effect |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | Used to form chiral esters of glyoxylic acid |
Control of Stereochemistry in Reaction Sequences
Achieving stereochemical control is fundamental to the synthesis of a single enantiomer like this compound. researchgate.net This control can be exerted through several strategies, including substrate control, reagent control, and catalyst control. numberanalytics.com
Chiral Catalysts: Chiral catalysts can create a chiral environment around the reactants, selectively favoring the transition state that leads to one enantiomer over the other. numberanalytics.com
Chiral Auxiliaries: As discussed previously, these temporarily introduce a chiral element to guide the reaction's stereochemistry. numberanalytics.com
Stereoselective Reactions: Certain reaction types are inherently stereoselective or stereospecific. For example, the Sₙ2 reaction proceeds with a predictable inversion of configuration at the reaction center. numberanalytics.com
In the synthesis of morpholine derivatives, specific methods have been developed to control stereochemistry. A concise, high-yielding enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine has been achieved using a proline-catalyzed asymmetric α-aminooxylation of an aldehyde as a key step. researchgate.net Another key strategy reported for forming substituted morpholines with stereocontrol is the use of a palladium-catalyzed intramolecular reductive amination of an azido aldehyde or a palladium-catalyzed hydroamination reaction. researchgate.net These examples highlight how the selection of specific catalysts and reaction sequences can effectively dictate the stereochemical outcome at the desired centers of the morpholine ring. researchgate.net
Development of Novel and Efficient Synthetic Routes
The pursuit of novel synthetic routes for complex molecules like this compound is driven by the need for efficiency, cost-effectiveness, and sustainability.
Streamlined Multi-Step Sequences
For example, an operationally simple synthesis of N-Boc-2-hydroxymethylmorpholine, a closely related precursor, has been developed starting from epichlorohydrin. researchgate.net A key feature of this route is that it does not require chromatographic purification, which allows for high process throughput and makes it more amenable to large-scale production. researchgate.net Similarly, concise, high-yielding syntheses of related chiral morpholines have been achieved by strategically combining steps like asymmetric catalysis and intramolecular cyclization. researchgate.net These streamlined approaches are critical for making such chiral building blocks more accessible.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this can involve several aspects:
Catalysis: Using catalytic reagents (especially biocatalysts or recyclable metal catalysts) in small amounts is preferable to using stoichiometric reagents. abg.asso.fr Enzyme-catalyzed resolutions are a prime example of a green chemistry approach. unipd.it
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents and Reagents: Avoiding toxic solvents and hazardous reagents in favor of more benign alternatives.
Renewable Feedstocks: Developing synthetic routes that start from biorenewable platform molecules instead of petrochemical sources. abg.asso.fr
Research in sustainable organic chemistry is exploring novel catalysts based on materials like graphene to transform biorenewable molecules into valuable chemical building blocks, a strategy that could be applied to the synthesis of morpholine scaffolds in the future. abg.asso.fr
Strategies for Boc Group Introduction and Removal
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal. masterorganicchemistry.com
Introduction of the Boc Group: The Boc group is typically introduced onto the morpholine nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in the presence of a base. wikipedia.org Common conditions include using sodium hydroxide (B78521) or sodium bicarbonate in an aqueous/organic solvent mixture, or using an organic base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous organic solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or methanol (B129727). wikipedia.orghighfine.com For amines with lower nucleophilicity, adding a catalyst like DMAP can accelerate the reaction. highfine.com
Removal of the Boc Group: The Boc group is known for its lability under acidic conditions. highfine.com It is readily cleaved by treatment with strong acids, which protonate the carbonyl oxygen, leading to the elimination of carbon dioxide and the volatile isobutene. highfine.com This deprotection is often accomplished using trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comwikipedia.org Another common reagent is hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane. wikipedia.org The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, which is a key principle in orthogonal protection strategies. masterorganicchemistry.comhighfine.com
Table 3: Reagents and Conditions for Boc Group Manipulation wikipedia.orghighfine.comorganic-chemistry.org
| Transformation | Reagents | Solvent | Typical Conditions |
|---|---|---|---|
| Boc Introduction | Boc₂O, NaOH / NaHCO₃ | Water / Dioxane or THF | Aqueous basic conditions, room temp. |
| Boc₂O, Triethylamine (TEA) | Methanol / DMF | Anhydrous, often at 40-50 °C | |
| Boc₂O, DMAP (catalyst) | Acetonitrile / THF | Anhydrous, for less reactive amines | |
| Boc Removal | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Anhydrous acidic conditions, room temp. |
| Hydrogen Chloride (HCl) | Methanol / Dioxane / Ethyl Acetate | Anhydrous acidic conditions |
N-Protection via Tert-Butoxycarbonylation
The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of a morpholine ring is a common and critical step in the synthesis of N-protected morpholine derivatives. This protection is typically achieved through the reaction of the secondary amine of the morpholine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. fishersci.co.ukjk-sci.com This reaction is a form of nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. jk-sci.com
The process is versatile and can be performed under various conditions, often achieving high yields. fishersci.co.uk Common solvents for this transformation include tetrahydrofuran (THF), acetonitrile, methanol, or aqueous mixtures. fishersci.co.uksigmaaldrich.com While the reaction can proceed without a base, the presence of a non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate is frequently employed to neutralize the acidic byproducts and drive the reaction to completion. jk-sci.comtotal-synthesis.com The reaction generally proceeds smoothly at room temperature. sigmaaldrich.comorganic-chemistry.org For less nucleophilic amines, a catalyst like 4-(dimethylaminopyridine) (DMAP) can be used. nih.gov Alternative methods for N-Boc protection include catalyst-free systems in water or the use of other catalysts like iodine or yttria-zirconia under specific conditions. organic-chemistry.orgsemanticscholar.org
Table 1: General Conditions for N-Protection via Tert-Butoxycarbonylation
| Reagent | Base (optional) | Solvent | Temperature | Catalyst (optional) |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | 4-(Dimethylaminopyridine) (DMAP) |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Acetonitrile/Water | Room Temperature | - |
| Di-tert-butyl dicarbonate (Boc₂O) | - | Methanol | Room Temperature | - |
| Di-tert-butyl dicarbonate (Boc₂O) | - | Water | Ambient Temperature | - |
| Di-tert-butyl dicarbonate (Boc₂O) | - | Acetonitrile | Reflux | Yttria-zirconia |
Selective N-Deprotection Methods
The removal of the Boc protecting group is a fundamental step to liberate the amine for subsequent reactions. The most common method for N-Boc deprotection involves treatment with strong acids. total-synthesis.com Acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an alcoholic or ethereal solvent, are highly effective. fishersci.co.ukjk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.com
Selectivity is a key consideration, especially in molecules with multiple functional groups. In the case of this compound, the deprotection conditions must be chosen to avoid hydrolysis or other reactions of the cyano group. Standard acidic deprotection methods are generally compatible with nitrile functionalities. acs.org
Alternative and milder deprotection methods have been developed to accommodate substrates that are sensitive to strong acids. fishersci.co.uk These include thermolytic cleavage, which can be performed in various solvents at elevated temperatures, sometimes in a continuous flow reactor. acs.orgnih.gov This method has been shown to be effective for a range of N-Boc protected amines and can be selective based on the nature of the amine (e.g., aryl vs. alkyl). acs.orgnih.gov Other methods employ Lewis acids such as zinc bromide (ZnBr₂) or cerium(III) chloride, which can offer greater selectivity under specific conditions. jk-sci.comorganic-chemistry.org For instance, ZnBr₂ has been used for the selective cleavage of secondary N-Boc groups. jk-sci.com
Table 2: Representative Methods for Selective N-Deprotection of Boc Group
| Reagent(s) | Solvent | Temperature | Key Features |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method. fishersci.co.ukjk-sci.com |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | Room Temperature | Common and effective acidic condition. total-synthesis.com |
| Phosphoric Acid (aqueous) | Tetrahydrofuran (THF) | - | Mild and environmentally benign option. organic-chemistry.org |
| - (Thermal) | Trifluoroethanol (TFE) or Methanol | 150-240 °C | Acid-free method, suitable for flow chemistry. acs.orgnih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | Lewis acid catalysis, can be selective for secondary amines. jk-sci.com |
Orthogonal Protecting Group Strategies
An orthogonal protecting group strategy is essential in multi-step organic synthesis when a molecule contains multiple functional groups that need to be selectively manipulated. biosynth.com This strategy employs protecting groups that can be removed under distinct reaction conditions without affecting the others. uniurb.itethz.ch The Boc group, being acid-labile, is a key component in many orthogonal schemes. total-synthesis.com
In the context of synthesizing derivatives of (R)-2-cyanomorpholine, an orthogonal strategy would be necessary if, for example, another functional group requiring protection were introduced onto the morpholine ring or an attached side chain. The Boc group is orthogonal to several other common amine protecting groups:
Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile, typically removed with a secondary amine like piperidine (B6355638). total-synthesis.combiosynth.com It is stable to the acidic conditions used to cleave Boc groups and to the conditions of catalytic hydrogenation.
Cbz (Carboxybenzyl) or Z: This group is removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst). total-synthesis.combiosynth.com It is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal.
Alloc (Allyloxycarbonyl): This group is cleaved by transition metal catalysis, typically using a palladium(0) complex in the presence of an allyl scavenger. total-synthesis.comuniurb.it
Therefore, if a synthetic route required the differential protection of two amine functionalities, a combination such as Boc/Fmoc or Boc/Cbz could be employed. biosynth.com For instance, one amine could be protected with Boc and another with Fmoc, allowing for the selective deprotection of either amine by choosing the appropriate acidic or basic conditions, respectively. This enables sequential chemical modifications at different sites within the molecule.
Table 3: Orthogonal Protecting Groups to Boc
| Protecting Group | Abbreviation | Cleavage Conditions | Stability towards Boc Cleavage (Acid) |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable |
Chemical Transformations and Reactivity of R N Boc 2 Cyanomorpholine
Reactivity of the Cyano Group
The cyano group (-C≡N) is a versatile functional group known for its electrophilic carbon atom and its ability to be transformed into various other functionalities. tcichemicals.com Its reactivity in the context of the (R)-N-Boc-2-cyanomorpholine scaffold is paramount for its use as a synthetic intermediate.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental transformation of nitriles. chemguide.co.uk For the reaction to proceed effectively, a nucleophile, which can be a negatively charged ion or a species with a lone pair of electrons, attacks the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The reaction conditions often require either a base to generate a more potent nucleophile or acid catalysis to increase the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org
In the case of this compound, various nucleophiles can be employed to generate a range of products. For example, Grignard reagents or organolithium compounds can react with the cyano group to form ketones after hydrolysis of the intermediate imine. tcichemicals.com
Table 1: Examples of Nucleophilic Addition to this compound
| Reagent | Nucleophile | Intermediate Product (after addition) | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reagent (R'-MgBr) | R'⁻ | Iminomagnesium bromide | Ketone |
| Organolithium (R'-Li) | R'⁻ | Iminolithium salt | Ketone |
| Sodium borohydride (B1222165) (NaBH₄) | H⁻ | Imine anion complex | Primary amine |
These reactions typically proceed via the formation of an intermediate imine anion, which is then protonated or hydrolyzed during the work-up step to yield the final product. libretexts.org
Reduction Pathways
The cyano group can be completely reduced to a primary amine or partially reduced to an aldehyde. The outcome of the reduction is dependent on the choice of the reducing agent and the reaction conditions. tcichemicals.com
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine. libretexts.org This reaction proceeds through two successive nucleophilic additions of a hydride ion. libretexts.org The resulting product from this compound would be (R)-N-Boc-2-(aminomethyl)morpholine.
Partial reduction to an aldehyde is more complex and requires specific reagents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed. Reagents like Diisobutylaluminium hydride (DIBAL-H) are often used for this purpose.
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Functional Group Transformation |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | (R)-N-Boc-2-(aminomethyl)morpholine | -C≡N → -CH₂NH₂ |
Hydration and Hydrolysis Reactions
Nitriles can be hydrolyzed to produce carboxylic acids or amides. tcichemicals.com This transformation can be catalyzed by either acid or base. libretexts.org
Under acidic or basic aqueous conditions, the cyano group of this compound can be hydrolyzed. The reaction typically proceeds through an amide intermediate, (R)-N-Boc-morpholine-2-carboxamide. libretexts.org If the reaction is stopped at this stage, the amide can be isolated. However, with prolonged reaction times or harsher conditions, the hydrolysis will continue to the corresponding carboxylic acid, (R)-N-Boc-morpholine-2-carboxylic acid. libretexts.org
Transformations of the Morpholine (B109124) Ring System
The morpholine ring, protected with a tert-butyloxycarbonyl (Boc) group, is a stable heterocyclic system. researchgate.net Transformations involving the ring itself are less common than reactions at the C2 substituent and often require more specific conditions.
Reactions at Other Ring Positions
The N-Boc protecting group is a key feature of the molecule. It is known for its stability towards a wide range of nucleophiles, bases, and catalytic hydrogenation conditions. researchgate.netorganic-chemistry.org However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. researchgate.net Removal of the Boc group would yield the secondary amine, (R)-2-cyanomorpholine, which could then undergo further reactions like N-alkylation or N-arylation.
The ether linkage within the morpholine ring is generally unreactive and requires harsh conditions, such as strong Lewis acids or proton acids, for cleavage. Therefore, reactions at other positions on the morpholine ring are not common without disrupting the entire ring structure.
Stereochemical Control and Regioselectivity in Reactions
Stereochemical control in reactions involving this compound is a critical aspect of its synthetic utility. The preferential formation of one stereoisomer over another, whether a diastereomer or an enantiomer, is known as stereoselectivity. msu.edu This control is often achieved by leveraging the existing stereocenter at the C2 position and the conformational constraints imposed by the morpholine ring and the bulky N-Boc group. Regioselectivity, the preference for reaction at one site over another, is also a key consideration, particularly in reactions involving the generation of intermediates such as enolates or carbanions. masterorganicchemistry.comchemrxiv.org
The N-Boc (tert-butoxycarbonyl) group plays a multifaceted role. It is not merely a protecting group for the nitrogen atom but an active participant in directing the stereochemical course of reactions. beilstein-institut.deresearchgate.net Its steric bulk can shield one face of the molecule, directing incoming reagents to the opposite face. Furthermore, the carbonyl oxygen of the Boc group can act as a chelating agent, coordinating with metal cations from reagents like organolithiums or Lewis acids. This chelation can lock the conformation of the ring and the adjacent α-carbon, leading to highly controlled and predictable reaction outcomes.
Diastereoselective Transformations
Diastereoselective transformations are those in which a new stereocenter is created, and one diastereomer is preferentially formed over others. msu.edu In the context of this compound, reactions that generate a new chiral center elsewhere in the ring or on a substituent can be influenced by the pre-existing stereochemistry at C2.
A significant area of study for analogous systems, such as N-Boc-2-cyanopiperidines, involves the electrophilic substitution of the α-nitrile carbon. The stereochemical outcome of these reactions—retention or inversion of configuration at the carbon bearing the cyano group—is highly dependent on the reaction conditions, particularly the base used for deprotonation and the nature of the electrophile.
Studies on N-Boc-2-cyano-6-methylpiperidines demonstrate that deprotonation with a strong, non-chelating base followed by reaction with an electrophile often proceeds with inversion of configuration due to steric hindrance. Conversely, when conditions allow for chelation between the N-Boc group's carbonyl oxygen, a metal counter-ion, and the nitrile nitrogen, the reaction can proceed with retention of configuration. This is because the electrophile attacks the face of the resulting metallocarbanion that is held in a specific orientation by the chelation. The stronger coordinating ability of a carbamoyl (B1232498) group compared to a Boc group, for instance, leads to a higher ratio of the retention product.
This principle can be extrapolated to this compound. The formation of a lithiated intermediate at the C2 position would create a species poised for diastereoselective functionalization. The ratio of retention to inversion products would be a function of the metal cation, the solvent, and the presence of coordinating additives.
Table 1: Influence of N-Substituent and Base on the Stereochemical Outcome of Electrophilic Substitution in an Analogous N-Protected 2-Cyano-6-methylpiperidine System
| N-Substituent | Base (Counter-ion) | Retention/Inversion Ratio |
|---|---|---|
| Boc | LiTMP (Li+) | Predominantly Inversion |
| Boc | NaHMDS (Na+) | Increased Retention |
| Boc | KHMDS (K+) | Further Increased Retention |
| Carbamoyl | LiTMP (Li+) | Higher Retention than Boc |
This interactive table is based on data from analogous piperidine (B6355638) systems and illustrates the expected trends for this compound.
Furthermore, intramolecular cyclization reactions involving the N-Boc group have been shown to proceed in a diastereoselective manner. For example, the cyclization of N-Boc aniline-tethered epoxides can occur diastereoselectively without an external catalyst, highlighting the directing influence of the Boc group. rsc.org
Enantioselective Product Formation
Enantioselective reactions are those that preferentially form one enantiomer of a chiral product over the other. libretexts.org When starting with an enantiomerically pure compound like this compound, the goal is often to perform reactions that are stereospecific, meaning the chirality of the starting material directly determines the chirality of the product without loss of enantiomeric purity. libretexts.org For instance, an SN2 reaction at a chiral center introduced on a side chain would proceed with a predictable inversion of configuration. libretexts.org
In cases where a racemic or prochiral precursor is used, enantioselectivity can be induced using chiral catalysts or auxiliaries. The synthesis of chiral morpholines themselves is often achieved through highly enantioselective methods. Asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a chiral bisphosphine ligand, for example, can produce 2-substituted chiral morpholines with up to 99% enantiomeric excess (ee). nih.govrsc.orgsemanticscholar.org This demonstrates a powerful method for establishing the chiral center found in this compound.
Another relevant strategy is the catalytic dynamic resolution of related N-Boc protected lithiated heterocycles. For N-Boc-2-lithiopiperidine, using a catalytic amount of a chiral ligand can resolve the rapidly inverting organolithium intermediate, allowing for highly enantioselective electrophilic quenching to produce either enantiomer of the 2-substituted piperidine product. nih.gov A similar strategy could theoretically be applied to a racemic N-Boc-2-cyanomorpholine, where deprotonation in the presence of a chiral ligand could lead to the enantioselective formation of a single product enantiomer.
The development of chiral N-heterocyclic carbene (NHC) catalysts has also enabled highly enantioselective reactions, such as the Staudinger reaction to form N-Boc protected β-lactams with excellent enantioselectivity (up to 99% ee). organic-chemistry.org These advanced catalytic methods underscore the potential for developing novel, highly enantioselective transformations starting from or leading to compounds like this compound.
Table 2: Examples of High Enantioselectivity in the Synthesis of Related Chiral N-Boc Heterocycles
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation nih.govrsc.org | 2-Substituted Dehydromorpholine | SKP-Rh Complex | Chiral Morpholine | Up to 99% |
| Catalytic Dynamic Resolution nih.gov | rac-N-Boc-2-lithiopiperidine | Chiral Diamine Ligand | 2-Substituted Piperidine | >95% |
| Staudinger Reaction organic-chemistry.org | Ketenes + N-Boc Imines | Chiral NHC Catalyst | N-Boc β-Lactam | Up to 99% |
This interactive table showcases enantioselective methods relevant to the synthesis and transformation of chiral morpholines.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Scaffolds
The inherent structure of (R)-N-Boc-2-cyanomorpholine serves as a template for the stereocontrolled synthesis of a variety of other heterocyclic systems. The transformations often hinge on the chemical manipulation of the C2-cyano group.
The cyano group of this compound is a versatile functional handle that can be converted into several other key groups, allowing for the synthesis of a family of substituted morpholine (B109124) derivatives while retaining the crucial (R)-stereochemistry at the C2 position. Two of the most significant derivatizations are the conversion to a carboxylic acid and a hydroxymethyl group.
Synthesis of (R)-N-Boc-morpholine-2-carboxylic acid: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation provides access to (R)-N-Boc-morpholine-2-carboxylic acid, a chiral α-amino acid derivative that is a crucial intermediate for peptide synthesis and the construction of various pharmaceutical agents. google.com This derivative is particularly useful for amide bond formation. google.com
Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine: The cyano group can be reduced, often via a two-step process involving initial reduction to the primary amine followed by diazotization and hydrolysis, or through direct reduction of the corresponding carboxylic acid or its ester derivative with reducing agents like lithium aluminum hydride. The resulting compound, (R)-N-Boc-2-hydroxymethylmorpholine, is a chiral 1,2-amino alcohol embedded within the morpholine framework. chemicalbook.comresearchgate.netbldpharm.com This structural motif is prevalent in many biologically active molecules and chiral ligands.
These primary derivatives can be further modified. For instance, the alcohol of (R)-N-Boc-2-hydroxymethylmorpholine can be oxidized to furnish the corresponding aldehyde, (R)-N-Boc-2-morpholinecarbaldehyde, another versatile intermediate for C-C bond-forming reactions. nih.gov
| Starting Material | Transformation | Product | Product CAS Number | Significance |
|---|---|---|---|---|
| This compound | Hydrolysis | (R)-N-Boc-morpholine-2-carboxylic acid | 884512-77-0 | Chiral α-amino acid analog for amide coupling. google.com |
| This compound | Reduction/Conversion | (R)-N-Boc-2-hydroxymethylmorpholine | 135065-71-3 | Chiral 1,2-amino alcohol building block. researchgate.net |
| (R)-N-Boc-2-hydroxymethylmorpholine | Oxidation | (R)-N-Boc-2-morpholinecarbaldehyde | 218594-02-6 | Intermediate for carbon chain extension. nih.gov |
Within the reviewed scientific literature, synthetic routes for the direct conversion of the this compound ring into an oxazolidine (B1195125) scaffold are not prominently featured. Such a transformation would likely require a complex ring-opening and recyclization sequence. The synthesis of oxazolidines is more commonly achieved from acyclic 1,2-amino alcohols or through the cyclization of precursors like N-Boc protected serine. tsijournals.comgoogle.comorganic-chemistry.orgorganic-chemistry.orggoogle.com
The direct use of this compound as a precursor for the assembly of pyrazole (B372694) derivatives is not extensively documented in the surveyed literature. Standard pyrazole syntheses typically involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgdergipark.org.trcsic.esmdpi.comorganic-chemistry.org A pathway from this compound would necessitate its conversion into a suitable 1,3-dielectrophilic species, a multi-step process not described in the available sources.
The transformation of the six-membered morpholine ring of this compound into a five-membered pyrrolidine (B122466) ring represents a ring contraction reaction. Based on the surveyed literature, a direct, established method for this specific conversion is not available. Synthetic strategies for chiral pyrrolidines typically rely on other methods, such as the asymmetric deprotonation of N-Boc-pyrrolidine itself or the cyclization of linear precursors. organic-chemistry.orgorgsyn.orgrsc.orgmdpi.com
Assembly of Pyrazole Derivatives
Role in Natural Product Synthesis
Chiral building blocks like this compound and its derivatives are fundamental to the total synthesis of natural products. nih.govresearchgate.netsioc-journal.cnscripps.edu The ability to introduce a stereochemically defined morpholine unit, or a chiral amino alcohol or amino acid fragment derived from it, is highly valuable. However, a specific, completed total synthesis of a natural product that explicitly documents the use of this compound as the starting material was not identified in the reviewed literature. Its utility in this field is therefore based on its potential as a chiral pool chemical that provides access to motifs commonly found in complex natural alkaloids and polyketides.
Utilization in the Synthesis of Pharmaceutical Intermediates
This compound is a key starting material for intermediates used in the development of active pharmaceutical ingredients (APIs). Its primary contribution is through its direct derivative, (R)-N-Boc-morpholine-2-carboxylic acid.
This chiral acid has been employed in the synthesis of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme that has emerged as a therapeutic target for conditions involving mitochondrial dysfunction, such as Parkinson's disease, and for certain cancers. google.comresearchgate.netnih.gov In one patented approach, (R)-4-Boc-2-morpholinecarboxylic acid is coupled with an aminopyridine derivative using a peptide coupling agent like HATU to form a key amide intermediate. google.com This intermediate is a precursor to cyano-substituted heterocycles that exhibit potent inhibition of USP30. google.comnih.gov
Furthermore, derivatives of this compound are instrumental in producing analogs of the antidepressant drug Reboxetine. researchgate.netijamtes.orgwikipedia.org Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor, and its therapeutic efficacy is dependent on its stereochemistry. researchgate.netwikipedia.org The (R)-N-Boc-morpholine-2-carboxylic acid obtained from the title compound can be converted to a Weinreb amide, which then serves as a precursor for synthesizing analogs of the (S,S)-Reboxetine motif, a lead structure for developing dual noradrenaline and serotonin (B10506) reuptake inhibitors. researchgate.net
| Starting Intermediate | Therapeutic Target/Drug Analog | Synthetic Step Example | Significance |
|---|---|---|---|
| (R)-N-Boc-morpholine-2-carboxylic acid | USP30 Inhibitors | Amide coupling with 4-phenylpyridin-2-ylamine using HATU. google.com | Forms precursors for potential treatments of Parkinson's disease and cancer. google.comresearchgate.net |
| (R)-N-Boc-morpholine-2-carboxylic acid | Reboxetine Analogs | Conversion to a Weinreb amide followed by further elaboration. researchgate.net | Provides stereochemically defined building blocks for novel antidepressant candidates. researchgate.netijamtes.orgwikipedia.org |
Precursors to Biologically Active Molecules
The chiral morpholine scaffold is a recognized pharmacophore found in a variety of bioactive molecules. researchgate.net Its incorporation into a molecule's design can significantly influence its pharmacological properties. This compound serves as a key starting material or intermediate for synthesizing these complex structures. The cyano group is of particular importance, as it is a key feature in several potent enzyme inhibitors. nih.gov
A prominent class of drugs that feature heterocyclic scaffolds are inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the management of type 2 diabetes. nih.govmdpi.com The morpholine moiety has been successfully incorporated into DPP-4 inhibitor designs. For example, a thiazolidinedione–morpholine hybrid molecule has demonstrated excellent in vitro inhibition of the DPP-4 enzyme. mdpi.com The synthesis of such molecules often relies on chiral building blocks like this compound or its direct synthetic precursors, such as (R)-N-Boc-2-hydroxymethylmorpholine and (R)-N-Boc-2-morpholinecarbaldehyde, to ensure the correct stereochemistry essential for biological activity. xianxingpharm.com
| Precursor Building Block | Target Molecular Class / Example | Biological Significance |
|---|---|---|
| This compound | DPP-4 Inhibitors (e.g., Thiazolidinedione-morpholine hybrids) mdpi.com | Inhibition of DPP-4 enzyme for the treatment of type 2 diabetes. nih.gov |
| Chiral Morpholine Scaffolds | TNF-α converting enzyme (TACE) inhibitors researchgate.net | Potential treatment for inflammatory diseases. |
Development of New Synthetic Strategies for Drug Candidates
The use of pre-functionalized, stereochemically defined building blocks like this compound is central to the development of modern, efficient, and scalable synthetic strategies for new drug candidates. sigmaaldrich.com Employing such intermediates streamlines the synthetic process, reducing the number of steps and avoiding costly and time-consuming chiral separations at later stages. mdpi.com
The development of scalable syntheses for DPP-4 inhibitors, for instance, has benefited from this approach. Strategies have been devised for inhibitors like ABT-279 and Omarigliptin that depend on the availability of key heterocyclic intermediates. nih.govacs.org The synthesis of these intermediates in a stable, protected form, such as the Boc-protected cyanomorpholine, allows for robust and high-yielding coupling reactions to assemble the final complex drug molecule. The cyano group, in particular, can serve as a crucial handle for further molecular elaboration or may itself be a key interacting element within the drug's target binding site. nih.gov
| Synthetic Strategy Feature | Advantage Provided by this compound | Example Application Context |
|---|---|---|
| Use of Chiral Pool Intermediate | Introduces required stereochemistry early, avoiding late-stage resolution. | Synthesis of chiral amine-containing drugs. mdpi.com |
| Scalable Synthesis | Facilitates efficient, multi-kilogram production of the active pharmaceutical ingredient. | Development of a scalable synthesis for the DPP-4 inhibitor ABT-279. acs.orgscispace.com |
| Functional Group Handle | The cyano group allows for diverse chemical transformations or acts as a key pharmacophoric element. | Design of DPP-4 inhibitors where a nitrile moiety is crucial for activity. mdpi.com |
Convergent and Divergent Synthesis Strategies Employing the Compound
This compound is a versatile building block suitable for both convergent and divergent synthetic strategies, which are powerful approaches for creating complex molecules and exploring chemical diversity, respectively.
In contrast, a divergent synthesis begins with a common core structure, like the morpholine scaffold of the title compound, and systematically introduces a variety of different functional groups or appendages. researchgate.netnih.gov This strategy, often referred to as Diversity-Oriented Synthesis (DOS), is exceptionally useful for rapidly generating large collections of structurally diverse molecules. researchgate.netrsc.org These libraries of related compounds are then screened to investigate structure-activity relationships (SAR) and identify new lead compounds for drug discovery programs. The morpholine ring from this compound can be used as the central scaffold from which a wide array of derivatives are synthesized, allowing medicinal chemists to efficiently explore the chemical space around this privileged structure. nih.gov
| Strategy | Principle | Application of this compound | Goal |
|---|---|---|---|
| Convergent Synthesis | Separate synthesis of complex fragments followed by late-stage coupling. nih.gov | Serves as a key fragment to be coupled with another major part of the target molecule. | Efficient, high-yield synthesis of a single, complex target molecule (e.g., a specific drug). nih.govacs.org |
| Divergent Synthesis | Modification of a common core scaffold with various reagents to create a library of analogues. researchgate.netnih.gov | Acts as the central core from which diverse structures are generated. | Rapid generation of molecular diversity for SAR studies and lead discovery. rsc.org |
Mechanistic Investigations of Key Reactions Involving R N Boc 2 Cyanomorpholine
Elucidation of Catalytic Cycles
No studies describing catalytic cycles in which (R)-N-Boc-2-cyanomorpholine acts as a substrate, intermediate, or product have been found. While catalytic methods for the synthesis of other protected amines or reactions involving morpholine (B109124) scaffolds are known, none specifically document a cycle involving the 2-cyano derivative.
Stereochemical Pathway Determinations
There is no information available regarding the determination of stereochemical pathways for any reaction involving this compound. Research on how the (R)-stereocenter at the C2 position influences the stereochemical outcome of a reaction, or pathways that might affect this center, has not been published.
Computational and Theoretical Studies
A search for computational and theoretical chemistry studies on this compound yielded no results. Consequently, there is no available data for the following specific areas of investigation:
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Methodologies
The pursuit of green chemistry principles is reshaping the synthesis of chemical intermediates. mdpi.com For (R)-N-Boc-2-cyanomorpholine, future research will likely focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. Traditional methods for introducing the tert-butyloxycarbonyl (Boc) protecting group and for cyanating precursors can involve toxic reagents and harsh conditions. nih.govrsc.org
Emerging sustainable approaches that could be adapted for the synthesis of this compound include:
Catalyst-Free N-Boc Protection: Research has demonstrated the feasibility of N-tert-butyloxycarbonylation of amines using di-tert-butyl dicarbonate (B1257347) in water, eliminating the need for catalysts and organic solvents. nih.gov Applying such a method to the morpholine (B109124) precursor would significantly improve the green credentials of the synthesis.
Greener Deprotection Strategies: While the Boc group is stable, its removal often requires strong acids. researchgate.net The development of methods using milder and more sustainable reagents is a key research area. mdpi.com Methodologies using iodine under solvent-free conditions or employing deep eutectic solvents as catalysts present viable, greener alternatives for deprotection when subsequent functionalization of the nitrogen is desired. mdpi.comresearchgate.net
Alternative Solvents and Catalysts: The use of biomass-derived solvents, such as cyclopentyl methyl ether (CPME), and solid sources for toxic gases like carbon monoxide in related carbonylations, points toward a future where the entire synthetic sequence can be made more sustainable. mdpi.com Research into solid acid catalysts for reactions like Boc deprotection could further reduce waste and improve catalyst recyclability. hybrid-chem.com
| Sustainable Methodology | Traditional Approach | Potential Advantage for this compound Synthesis | Reference(s) |
| N-Boc protection in water | Boc-protection using bases like DMAP in organic solvents | Reduces use of toxic catalysts and volatile organic compounds (VOCs). | nih.gov |
| Iodine-catalyzed N-Boc deprotection | N-Boc deprotection with strong acids (e.g., TFA, HCl) | Avoids highly corrosive acids and can be performed solvent-free. | researchgate.net |
| Deep Eutectic Solvent (DES) catalysis | Homogeneous acid catalysis | Use of biodegradable, low-volatility, and often recyclable solvent/catalyst systems. | mdpi.com |
| Use of biomass-derived solvents (e.g., CPME) | Use of petroleum-based solvents (e.g., THF, Dichloromethane) | Reduces reliance on fossil fuels and employs solvents with better environmental profiles. | mdpi.com |
Exploration of Novel Reactivity Modes and Functionalizations
The synthetic potential of this compound is largely defined by the reactivity of its cyano group and the latent reactivity of the morpholine ring. While the nitrile is a classical precursor to amines and carboxylic acids, modern synthetic methods open avenues for more diverse transformations.
Transformations of the Cyano Group: The cyano group is a versatile functional handle. Beyond simple hydrolysis or reduction, it can be converted into other important heterocycles, such as tetrazoles, which are valuable pharmacophores. This transformation adds a significant vector for molecular diversification.
C-H Functionalization: The morpholine scaffold itself can be further functionalized. Recent advances in transition-metal-catalyzed C-H functionalization could enable the direct introduction of substituents onto the heterocyclic ring, a powerful strategy for creating analogues without de novo synthesis. rsc.org
Asymmetric Deprotonation-Functionalization: Inspired by work on related N-Boc protected heterocycles like piperidines, it may be possible to achieve asymmetric deprotonation of the morpholine ring followed by quenching with an electrophile. rsc.org This would allow for the introduction of new substituents at specific positions while retaining stereochemical integrity, further expanding the library of accessible chiral building blocks.
Reactivity of the Boc-Protected Amine: The N-Boc group, while primarily a protecting group, can influence the reactivity of the molecule and can be removed to allow for a wide range of N-functionalizations, including acylation, alkylation, and arylation, to build more complex structures. researchgate.netresearchgate.net
Expanded Scope in Complex Molecule Assembly and Diversification
The utility of a chiral building block like this compound is ultimately measured by its successful incorporation into larger, functionally complex molecules. Its rigid, chiral morpholine core is a privileged structure in many biologically active compounds.
Scaffold for Late-Stage Diversification: The compound is an ideal starting point for late-stage diversification strategies. nih.gov A core synthesis can produce the building block on a large scale, which can then be subjected to a variety of reactions to modify the cyano group or the deprotected amine. This approach allows for the rapid generation of a library of analogues for screening in drug discovery programs. nih.gov
Peptidomimetic and Non-Natural Amino Acid Synthesis: Following conversion of the nitrile group to a carboxylic acid or an amino methyl group, the resulting molecule can be classified as a non-natural, heterocyclic amino acid. ktu.edu These are highly sought-after building blocks for the synthesis of peptidomimetics, which are designed to mimic or block the biological functions of peptides and proteins but with improved stability and oral bioavailability. ktu.edu
Fragment-Based Drug Discovery: The defined three-dimensional shape and chemical functionality of the cyanomorpholine scaffold make it an attractive fragment for use in fragment-based drug discovery (FBDD). Researchers can explore how this core binds to biological targets and then "grow" the fragment by elaborating its functional handles to improve potency and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from laboratory-scale batches to industrial production and high-throughput screening can be greatly facilitated by modern technologies like flow chemistry and automated synthesis.
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. d-nb.info Reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be managed effectively in flow reactors due to superior heat and mass transfer. wiley-vch.de The synthesis of related N-Boc heterocycles and key reactions like Boc deprotection have already been successfully adapted to flow conditions. researchgate.netapolloscientific.co.uk Implementing a flow process for the synthesis of this compound or its derivatives could lead to higher efficiency and easier scale-up. d-nb.info
Automated Synthesis Platforms: The diversification of the this compound scaffold is particularly well-suited for automated synthesis platforms. synplechem.com Systems that use pre-packaged reagent cartridges for common chemical transformations—such as amide couplings, reductive aminations, and Boc protection/deprotection—can be employed to rapidly and reliably generate a library of derivatives with minimal manual intervention. sigmaaldrich.com This high-throughput approach accelerates the discovery process by allowing chemists to explore a much wider chemical space in a shorter amount of time. synplechem.combeilstein-journals.org
Q & A
Q. How can researchers optimize the synthesis of (R)-N-Boc-2-cyanomorpholine to improve yield and enantiomeric purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters:
- Temperature : Lower temperatures may reduce side reactions (e.g., Boc deprotection).
- Catalysts : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance enantioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Purification : Use preparative HPLC or chiral column chromatography to isolate the (R)-enantiomer .
Validate purity via HPLC-UV and confirm enantiomeric excess using chiral stationary phase chromatography .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (Boc C=O stretch at ~1680–1720 cm) and nitrile (C≡N stretch at ~2200 cm) .
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a chiral auxiliary?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Compare values to identify rate-determining steps .
- Computational Modeling : Perform DFT calculations to map energy profiles and transition states .
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., solvent, catalyst loading) to isolate variables .
- Meta-Analysis : Systematically review literature to identify methodological discrepancies (e.g., impurity profiles, analytical techniques) .
Q. What strategies integrate in silico modeling with experimental data to predict the stability of this compound under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., Boc deprotection) under thermal stress .
- Thermogravimetric Analysis (TGA) : Correlate simulated decomposition temperatures with experimental weight-loss profiles .
- QSPR Models : Use quantitative structure-property relationships to predict solubility and reactivity in novel solvents .
- Hybrid Workflows : Combine DFT-derived activation energies with experimental Arrhenius plots for shelf-life predictions .
Q. How should researchers design experiments to analyze the stereochemical stability of this compound in protic vs. aprotic environments?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) and monitor racemization via circular dichroism (CD) spectroscopy .
- Control Variables : Use deuterated solvents (e.g., DO vs. CDCN) to assess solvent isotope effects .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple solvent polarity from hydrogen-bonding effects .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for handling variability in synthetic yields of this compound across laboratories?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., humidity, stirring rate) .
- Interlaboratory Studies : Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like BCO-DMO to enable reproducibility checks .
- Error Analysis : Apply ANOVA to distinguish systematic vs. random errors .
Q. How can researchers ensure robust chiral analysis when scaling up this compound synthesis?
- Methodological Answer :
- In-Process Controls (IPC) : Implement real-time monitoring via inline IR or Raman spectroscopy .
- Chiral SFC : Use supercritical fluid chromatography for high-throughput enantiopurity assessment .
- Crystallization Screening : Test chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure batches .
Ethical and Reporting Standards
Q. What documentation standards are critical for publishing studies on this compound?
- Methodological Answer :
- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
- Experimental Details : Report catalyst lot numbers, solvent water content, and instrument calibration dates .
- Negative Results : Disclose failed syntheses or unanticipated side products to aid mechanistic understanding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
